

Spin coating techniques using 1-Choronaphthalene for thin film deposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Choronaphthalene

Cat. No.: B1664548

[Get Quote](#)

Application Notes and Protocols for Spin Coating with 1-Choronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **1-Choronaphthalene** (1-CN) as a solvent additive in spin coating for the deposition of high-quality thin films. The protocols detailed below are particularly relevant for applications in organic electronics, including the fabrication of organic photovoltaic (OPV) devices and polymer solar cells.

Introduction to 1-Choronaphthalene in Spin Coating

1-Choronaphthalene ($C_{10}H_7Cl$) is a high-boiling point solvent additive frequently employed in spin coating to control the morphology and enhance the performance of thin films. Its primary function is to slow down the solvent evaporation rate during the spin coating process. This extended drying time allows for improved self-assembly and ordering of molecules and polymers in the active layer, leading to enhanced device efficiency and performance. The use of 1-CN has been shown to be particularly effective in optimizing the nanoscale morphology of polymer:fullerene blend films, which are common in organic solar cells.

Key Applications

The utilization of **1-Choronaphthalene** as a solvent additive in spin coating is crucial for the fabrication of various organic electronic devices:

- Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs): 1-CN is widely used to optimize the morphology of the active layer in OPVs and PSCs, leading to improved power conversion efficiency (PCE).
- Organic Field-Effect Transistors (OFETs): The controlled crystallization of organic semiconductors facilitated by 1-CN can lead to higher charge carrier mobility in OFETs.
- Organic Light-Emitting Diodes (OLEDs): Uniform and well-ordered emissive layers are critical for OLED performance, and the use of high-boiling point additives like 1-CN can contribute to achieving desired film characteristics.

Experimental Protocols

Below are detailed protocols for the preparation of solutions and the spin coating process using **1-Chloronaphthalene** as a solvent additive for common organic solar cell systems.

Protocol for PM6:Y6 Based Polymer Solar Cells

This protocol is adapted from established procedures for fabricating high-efficiency polymer solar cells.

Materials:

- Donor Polymer: PM6
- Acceptor: Y6
- Solvent: Chloroform (CHCl_3)
- Solvent Additive: **1-Chloronaphthalene** (1-CN)
- Substrates: Indium Tin Oxide (ITO)-coated glass

Solution Preparation:

- Prepare a stock solution of PM6 and Y6 in a 1:1.2 weight ratio in chloroform.
- The total concentration of the solid materials in chloroform should be 16 mg/mL.

- Add **1-Chloronaphthalene** to the solution at a concentration of 0.5% by volume (v/v).
- Stir the solution at room temperature for a minimum of 3 hours to ensure complete dissolution.

Spin Coating Procedure:

- Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
- Dry the substrates with a stream of nitrogen gas.
- Treat the substrates with UV-ozone for 15 minutes to improve the wettability.
- Deposit a hole transport layer (e.g., PEDOT:PSS) by spin coating, followed by annealing.
- Transfer the substrates to a nitrogen-filled glovebox.
- Dispense the prepared PM6:Y6:1-CN solution onto the center of the substrate.
- Spin coat the active layer at 3000 rpm for 30-60 seconds.
- Anneal the films at 90°C for 10 minutes to remove residual solvent and further optimize the morphology.
- Deposit the electron transport layer and top electrode via thermal evaporation to complete the device.

Protocol for PTB7:PC₇₁BM Based Polymer Solar Cells

This protocol outlines the use of a 1-CN and 1,8-diiodooctane (DIO) co-additive system to enhance the performance of PTB7:PC₇₁BM solar cells.

Materials:

- Donor Polymer: PTB7
- Acceptor:[1][1]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

- Solvent: Chlorobenzene (CB) or Chloroform (CHCl₃)
- Solvent Additives: **1-Choronaphthalene** (1-CN) and 1,8-Diiodooctane (DIO)
- Substrates: Indium Tin Oxide (ITO)-coated glass

Solution Preparation:

- Dissolve PTB7 and PC₇₁BM in chlorobenzene or chloroform at a desired weight ratio (e.g., 1:1.5).
- Prepare a co-additive solution of 1-CN and DIO. A common approach is to use a mixture of these additives in the main solvent.
- Add the co-additive mixture to the PTB7:PC₇₁BM solution. The final concentration of the additives is typically in the range of 1-3% by volume.
- Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

Spin Coating Procedure:

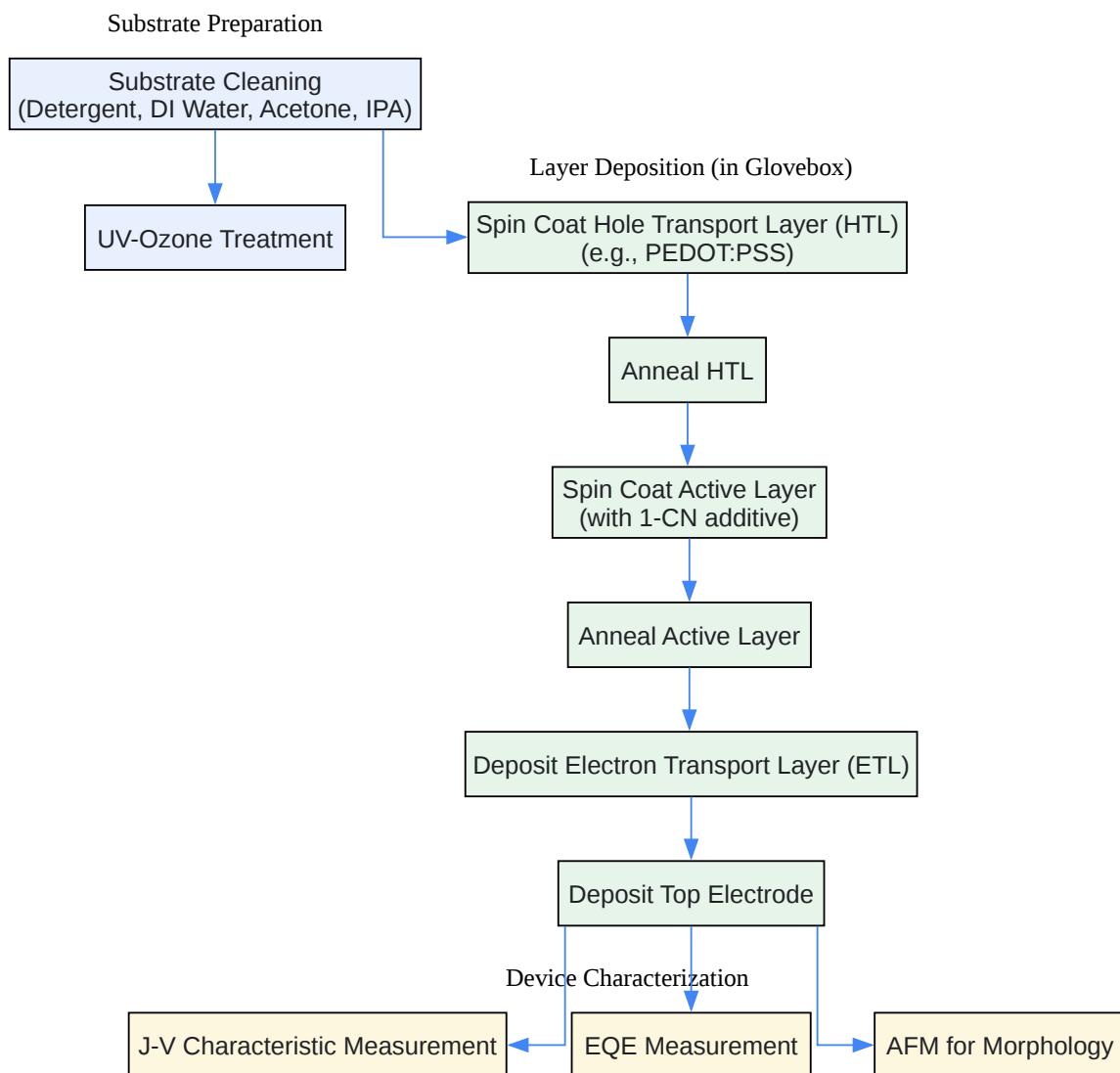
- Follow the substrate cleaning and preparation steps as outlined in Protocol 3.1.
- Deposit and anneal the hole transport layer (e.g., PEDOT:PSS).
- In a nitrogen-filled glovebox, dispense the prepared active layer solution onto the substrate.
- Spin coat the film at a speed typically ranging from 1000 to 3000 rpm for 60 seconds.
- Post-deposition annealing is often performed, with the temperature and time being critical parameters to optimize for the specific material system.
- Complete the device fabrication by depositing the electron transport layer and top electrode.

Data Presentation: Influence of 1-Choronaphthalene

The addition of **1-Chloronaphthalene** significantly impacts the physical properties of the spin-coated thin films. The following tables summarize the expected quantitative effects based on literature.

Table 1: Effect of **1-Chloronaphthalene** (1-CN) Concentration on Film Thickness

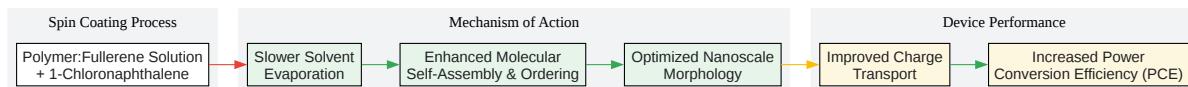
1-CN Concentration (v/v %)	Main Solvent	Polymer System	Spin Speed (rpm)	Resulting Film Thickness (nm)
0	Chlorobenzene	P3HT:PCBM	1500	~100
1	Chlorobenzene	P3HT:PCBM	1500	~110
3	Chlorobenzene	P3HT:PCBM	1500	~125
0.5	Chloroform	PM6:Y6	3000	~95


Table 2: Effect of **1-Chloronaphthalene** (1-CN) Concentration on Surface Roughness (RMS)

1-CN Concentration (v/v %)	Main Solvent	Polymer System	Surface Roughness (RMS, nm)
0	Chlorobenzene	PTB7:PC ₇₁ BM	~2.5
1 (with DIO)	Chlorobenzene	PTB7:PC ₇₁ BM	~1.8
3 (with DIO)	Chlorobenzene	PTB7:PC ₇₁ BM	~1.5
0.5	Chloroform	PM6:Y6	~1.2

Visualizations

Experimental Workflow for Organic Solar Cell Fabrication


The following diagram illustrates the typical workflow for fabricating an organic solar cell using spin coating.

[Click to download full resolution via product page](#)

Workflow for organic solar cell fabrication.

Logical Relationship: Role of 1-Chloronaphthalene

This diagram illustrates the mechanism by which **1-Chloronaphthalene** improves device performance.

[Click to download full resolution via product page](#)

Role of **1-Chloronaphthalene** in improving device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bcc.bas.bg [bcc.bas.bg]
- To cite this document: BenchChem. [Spin coating techniques using 1-Chloronaphthalene for thin film deposition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664548#spin-coating-techniques-using-1-chloronaphthalene-for-thin-film-deposition>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com